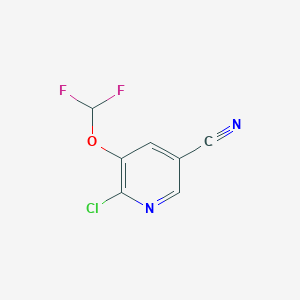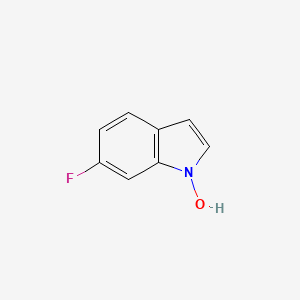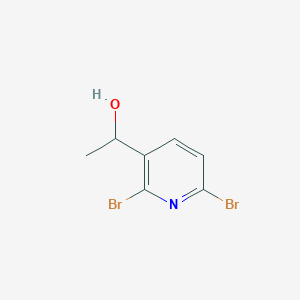
1-(2,6-Dibromopyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dibromopyridin-3-yl)ethanol is an organic compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and an ethanol group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,6-Dibromopyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of 3-pyridinol followed by the reduction of the resulting 2,6-dibromopyridine-3-carbaldehyde. The reaction conditions typically include the use of bromine or a brominating agent in an appropriate solvent, followed by reduction using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Dibromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Dibromopyridine-3-carboxylic acid.
Reduction: 2,6-Dibromopyridine-3-methanol.
Substitution: 2,6-Diaminopyridine-3-ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dibromopyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dibromopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The bromine atoms and ethanol group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromopyridine: Lacks the ethanol group, making it less versatile in certain reactions.
3-Bromo-2,6-dichloropyridine: Similar structure but with chlorine atoms, leading to different reactivity.
2,6-Dibromo-4-methylpyridine: Contains a methyl group, altering its chemical properties.
Uniqueness: 1-(2,6-Dibromopyridin-3-yl)ethanol is unique due to the combination of bromine atoms and an ethanol group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C7H7Br2NO |
|---|---|
Molekulargewicht |
280.94 g/mol |
IUPAC-Name |
1-(2,6-dibromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7Br2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 |
InChI-Schlüssel |
TXQPSZGCPOZPAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(N=C(C=C1)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


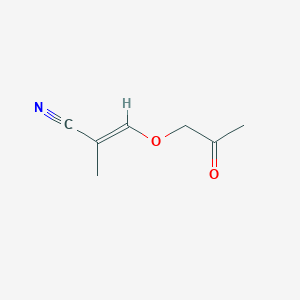
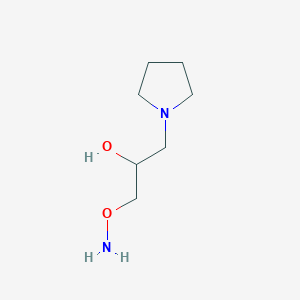
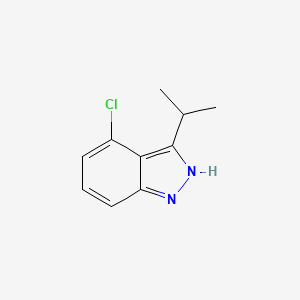




![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
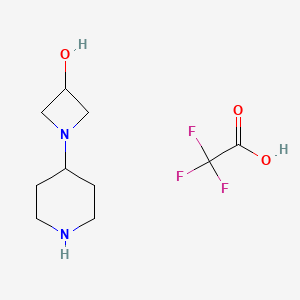
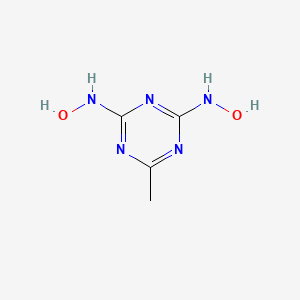
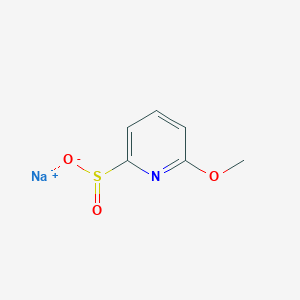
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
